molecular formula C13H8FN3O2S B2843905 3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-69-0

3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2843905
CAS No.: 865287-69-0
M. Wt: 289.28
InChI Key: HBSMPRMMMVMSHF-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a fluorine atom at the meta-position and a thiophen-2-yl moiety on the oxadiazole ring. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The fluorine atom enhances electronegativity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(19-13)10-5-2-6-20-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSMPRMMMVMSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with a suitable amine under standard amidation conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Material Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study various biological processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thiophene moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antifungal Activity
  • LMM5 and LMM11 (): These sulfamoyl-substituted analogs inhibit thioredoxin reductase in Candida albicans, with MIC values ≤50 µg/mL. The sulfamoyl group enhances target binding via hydrogen bonding .
  • Target Compound: No direct antifungal data are reported, but the thiophen-2-yl group may improve membrane permeability compared to furan or phenyl substituents .
Antibacterial Activity
  • HSGN-237 and HSGN-238 (): These trifluoromethoxy-substituted derivatives exhibit potent activity against Neisseria gonorrhoeae (MIC: 0.5–2 µg/mL). The trifluoromethoxy group likely reduces bacterial efflux pump efficacy .
Cytotoxic and Enzyme-Inhibitory Effects
  • Compound 5a (): A 4-chlorophenyl oxadiazole derivative shows cytotoxicity against breast cancer cells (IC₅₀: 12 µM). Chlorine’s hydrophobicity may enhance cellular uptake .
  • D35 (): This pyridinyl analog inhibits AlaDH, suggesting heterocycle-dependent target specificity. Pyridine’s basicity may facilitate active-site interactions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and bromine (compound 26 ) improve metabolic stability and enzyme binding via halogen bonding .
  • Heterocyclic Moieties : Thiophen-2-yl (target) vs. pyridin-4-yl (D35): Thiophene’s sulfur atom enhances lipophilicity, while pyridine introduces basicity, altering target selectivity .
  • Sulfamoyl and Trifluoromethyl Groups : These substituents (LMM5, HSGN-235) increase polarity and target affinity but may reduce oral bioavailability due to high molecular weight .

Biological Activity

3-Fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with a fluorine atom and a thiophene-substituted oxadiazole moiety. The synthesis typically involves:

  • Formation of the 1,3,4-Oxadiazole Ring : Achieved by cyclization of hydrazides with carboxylic acid derivatives.
  • Introduction of the Thiophene Moiety : Via coupling reactions such as Suzuki or Stille coupling.
  • Amidation : Final formation of the benzamide through reaction with amines under standard conditions.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Studies have reported IC50 values in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines. For example, certain oxadiazole derivatives exhibited IC50 values as low as 0.12 µM against MCF-7 cells .
  • Mechanism of Action : These compounds may induce apoptosis through pathways involving p53 activation and caspase-3 cleavage, suggesting a mechanism similar to established anticancer drugs like Tamoxifen .

Antimicrobial Activity

Some studies have also highlighted the antimicrobial potential of oxadiazole derivatives. The presence of electron-withdrawing groups enhances their efficacy against bacterial strains, although specific data on this compound is limited in this context .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses unique electronic properties due to its fluorine and thiophene substituents. This uniqueness potentially influences its reactivity and binding affinity compared to other benzamide derivatives.

Compound NameStructure FeaturesIC50 (µM)Activity Type
This compoundFluorine + Thiophene + OxadiazoleTBDAnticancer
Similar Oxadiazole DerivativeVaries (e.g., with halogens)0.12 - 15.63Anticancer
Benzamide Derivative IContains different heterocyclesTBDKinase Inhibition

Study on Apoptotic Induction

A study focusing on the apoptotic effects of oxadiazole derivatives demonstrated that compounds similar to this compound significantly increased apoptosis in MCF-7 cells by activating caspase pathways and upregulating p53 expression levels .

Research on Antimicrobial Effects

Another investigation into antimicrobial activities found that certain oxadiazole compounds exhibited potent effects against resistant bacterial strains. Although specific data for the target compound is sparse, the trends suggest that structural modifications can lead to enhanced activity against pathogens .

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